molecular formula C17H20N6 B12244950 6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine

6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine

Cat. No.: B12244950
M. Wt: 308.4 g/mol
InChI Key: QXUVJYQQKBHIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The incorporation of a piperazine moiety, especially with a 2,3-dimethylphenyl substitution, can significantly alter the biological and chemical properties of the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.

    Coupling with Purine: The synthesized piperazine derivative is then coupled with a purine precursor under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various signaling pathways within the cell, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Similar Compounds

    Ranolazine: A piperazine derivative used in the treatment of chronic angina.

    Urapidil: An α-blocker that lowers peripheral blood pressure without affecting heart rate.

Uniqueness

6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9H-purine is unique due to its specific substitution pattern on the piperazine ring and its purine backbone. This combination of structural features can result in distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

Molecular Formula

C17H20N6

Molecular Weight

308.4 g/mol

IUPAC Name

6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-purine

InChI

InChI=1S/C17H20N6/c1-12-4-3-5-14(13(12)2)22-6-8-23(9-7-22)17-15-16(19-10-18-15)20-11-21-17/h3-5,10-11H,6-9H2,1-2H3,(H,18,19,20,21)

InChI Key

QXUVJYQQKBHIKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.